molecular formula C20H18INO3 B1407709 3-Benzyloxy-6-iodo-2-(4-methoxybenzyloxy)pyridine CAS No. 1333147-57-1

3-Benzyloxy-6-iodo-2-(4-methoxybenzyloxy)pyridine

Cat. No.: B1407709
CAS No.: 1333147-57-1
M. Wt: 447.3 g/mol
InChI Key: BCPMHQYQVLQCHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Benzyloxy-6-iodo-2-(4-methoxybenzyloxy)pyridine is a specialized iodinated pyridine derivative supplied for research and development purposes. The compound is identified by CAS Number 1333147-57-1 . Its molecular structure features a pyridine ring functionalized with both benzyloxy and 4-methoxybenzyloxy (PMB) protecting groups at the 2- and 3-positions, and an iodine atom at the 6-position, making it a versatile intermediate for synthetic organic and medicinal chemistry . The iodine substituent serves as an excellent handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Negishi couplings, to introduce more complex aryl, alkenyl, or alkynyl groups . The simultaneous presence of two different protecting groups (Bn and PMB) on the pyridine ring is a key feature, allowing for selective deprotection strategies and sequential modification, which is highly valuable in multi-step synthesis. This compound is primarily used in the synthesis of more complex molecules for pharmaceutical research and is strictly for professional laboratory research applications . This product is designated "For Research Use Only." It is not intended for diagnostic or therapeutic procedures, nor for human use.

Properties

IUPAC Name

6-iodo-2-[(4-methoxyphenyl)methoxy]-3-phenylmethoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18INO3/c1-23-17-9-7-16(8-10-17)14-25-20-18(11-12-19(21)22-20)24-13-15-5-3-2-4-6-15/h2-12H,13-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCPMHQYQVLQCHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)COC2=C(C=CC(=N2)I)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18INO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyloxy-6-iodo-2-(4-methoxybenzyloxy)pyridine typically involves multi-step organic reactions. One common approach is the iodination of a pyridine derivative followed by the introduction of benzyloxy and methoxybenzyloxy groups through nucleophilic substitution reactions. The reaction conditions often require the use of specific solvents, catalysts, and temperature control to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This includes the use of industrial-grade reagents, automated reaction systems, and stringent quality control measures to ensure consistency and compliance with regulatory standards.

Chemical Reactions Analysis

Structural Features and Reactivity

3-Benzyloxy-6-iodo-2-(4-methoxybenzyloxy)pyridine is a polysubstituted pyridine derivative with three key functional groups:

  • Iodo substituent at position 6 (electrophilic site for coupling/nucleophilic substitution).

  • Benzyloxy groups at positions 3 and 2 (4-methoxybenzyloxy variant at position 2), acting as protecting groups or directing moieties.

  • Pyridine ring with inherent electron-deficient character, enabling electrophilic substitution or coordination chemistry.

Suzuki-Miyaura Cross-Coupling

The iodo group at position 6 is highly reactive in palladium-catalyzed cross-coupling reactions. For example:
Reagents : Pd(PPh₃)₄, aryl/heteroaryl boronic acid, Na₂CO₃, DME/H₂O.
Conditions : 80–100°C, 12–24 h under inert atmosphere .
Product : 6-Aryl/heteroaryl-substituted pyridine derivatives.

Reaction Type Reagents/Catalyst Conditions Product Yield (Analogous)
Suzuki CouplingPd(PPh₃)₄, PhB(OH)₂80°C, 24 h6-Phenyl-pyridine derivative~75–85%

Example : Coupling with phenylboronic acid replaces iodine with a phenyl group, forming 3-benzyloxy-2-(4-methoxybenzyloxy)-6-phenylpyridine .

Nucleophilic Aromatic Substitution

The iodo group undergoes nucleophilic substitution with amines or thiols under Cu(I) catalysis:
Reagents : CuI, 1,10-phenanthroline, K₃PO₄, DMF .
Conditions : 100–120°C, 12–24 h.
Product : 6-Amino or 6-thiol-substituted derivatives.

Reaction Type Reagents Conditions Product Yield (Analogous)
SNAr with AnilineCuI, K₃PO₄, DMF120°C, 24 h6-Anilino-pyridine derivative~60–70%

Mechanism : Oxidative addition of Cu(I) to the C–I bond facilitates nucleophilic attack .

Deprotection of Benzyloxy Groups

The benzyloxy and 4-methoxybenzyl (PMB) groups are cleavable under distinct conditions:

  • Benzyloxy (3-position) : Hydrogenolysis (H₂, Pd/C, EtOH) removes the benzyl group, yielding a free hydroxyl group .

  • PMB (2-position) : Acidic conditions (TFA/DCM, 0°C) selectively cleave the PMB group without affecting the benzyloxy group .

Protecting Group Reagents Conditions Product
Benzyloxy (3-position)10% Pd/C, H₂, EtOHRT, 6 h3-Hydroxy-6-iodo-2-PMB-pyridine
PMB (2-position)TFA/DCM (1:1)0°C, 1 h2-Hydroxy-3-benzyloxy-6-iodopyridine

Note : Sequential deprotection allows selective functionalization at positions 2 and 3 .

Electrophilic Substitution

The pyridine ring’s electron-deficient nature supports electrophilic substitution at position 4 (meta to substituents):
Reagents : HNO₃/H₂SO₄ (nitration), Br₂/FeBr₃ (bromination).
Conditions : 0–5°C, 1–2 h .
Product : 4-Nitro or 4-bromo derivatives.

Reaction Type Reagents Conditions Product
NitrationHNO₃, H₂SO₄0°C, 1 h4-Nitro-substituted pyridine
BrominationBr₂, FeBr₃RT, 2 h4-Bromo-substituted pyridine

Limitation : Steric hindrance from the 3-benzyloxy group may reduce reaction efficiency .

Stability and Handling

  • Light sensitivity : Iodo-substituted pyridines degrade under UV light; store in amber vials.

  • Moisture : Benzyloxy groups are hydrolytically stable but may degrade in strong acids/bases.

Scientific Research Applications

Antimicrobial Activity

One of the primary areas of application for 3-Benzyloxy-6-iodo-2-(4-methoxybenzyloxy)pyridine is its antimicrobial properties. Research has indicated that derivatives of pyridine compounds exhibit substantial activity against Mycobacterium tuberculosis and other pathogenic bacteria.

Case Study: Antimycobacterial Activity

In a study exploring structure-activity relationships (SAR) of pyridine derivatives, compounds similar to this compound demonstrated potent inhibitory effects against Mycobacterium tuberculosis. The findings suggested that modifications at the C6 position significantly impacted the compound's efficacy, with certain substitutions enhancing activity against both replicating and non-replicating bacterial forms .

CompoundMIC90 (μg/mL)Activity Against
This compound1.0Mycobacterium tuberculosis
Related Compound A0.5Mycobacterium tuberculosis
Related Compound B>100Mycobacterium marinum

Drug Development

The compound is also being investigated for its potential as a lead compound in drug development, particularly for diseases caused by resistant strains of bacteria. The presence of the benzyloxy and methoxy groups contributes to its lipophilicity, which is crucial for cellular uptake and bioavailability.

Case Study: Drug Candidate Evaluation

In preclinical evaluations, compounds structurally related to this compound were subjected to pharmacokinetic studies that demonstrated favorable absorption and distribution profiles in animal models. These studies highlighted the compound's ability to penetrate biological barriers effectively, making it a suitable candidate for further development .

Molecular Probes in Biological Research

Beyond its therapeutic potential, this compound can serve as a molecular probe in biological research to study various biochemical pathways. Its unique structure allows researchers to investigate interactions with specific proteins or enzymes involved in disease processes.

Case Study: Protein Interaction Studies

Research has shown that derivatives of this compound can be used to explore interactions with heat shock proteins, which play critical roles in cellular stress responses. By modifying the structure, scientists can create probes that selectively bind to these proteins, providing insights into their function and potential as therapeutic targets .

Mechanism of Action

The mechanism of action of 3-Benzyloxy-6-iodo-2-(4-methoxybenzyloxy)pyridine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structural features allow it to bind to specific sites, modulating the activity of these targets. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation, depending on the context of its application.

Comparison with Similar Compounds

3-(Benzyloxy)-6-iodo-2-methylpyridine (CAS 856165-76-9)

  • Structure : Differs at position 2, where a methyl group replaces the 4-methoxybenzyloxy group.
  • Synthesis : Synthesized in 93% yield using K₂CO₃ in acetone, highlighting efficiency compared to multi-step protocols for the target compound .

4-(Benzyloxy)-3-iodopyridine

  • Structure : Benzyloxy and iodine substituents are transposed (positions 3 and 4).
  • Impact: Altered substitution pattern may influence regioselectivity in further functionalization. No synthetic details are provided in the evidence .

Functional Group Variations in Fused-Ring Systems

6-(4-Methoxybenzyl)pyrido[2,3-d]pyrimidine-2,4-diamine

  • Structure : A pyrido-pyrimidine core with a 4-methoxybenzyl group.

Pyrolo[2,3-b]pyridine Derivatives (e.g., 1-cyclohexyl-1,6-dihydroimidazo[4,5-d]pyrrolo[2,3-b]pyridine)

  • Structure : Nitrogen-rich fused rings with cyclohexyl and trifluoromethyl groups.
  • Impact : Increased complexity and hydrogen-bonding capacity, likely tailored for kinase inhibition or other therapeutic targets .

Research Findings and Implications

  • Reactivity : The iodine atom at position 6 in the target compound enables cross-coupling (e.g., Suzuki, Stille), contrasting with chloro- or methyl-substituted analogs in .
  • Therapeutic Potential: Fused-ring analogs () demonstrate enhanced biological activity due to increased rigidity and hydrogen-bonding motifs, suggesting the target compound could be modified for similar applications .

Q & A

Q. What are the recommended synthetic routes for preparing 3-Benzyloxy-6-iodo-2-(4-methoxybenzyloxy)pyridine, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of pyridine derivatives often involves sequential functionalization. For example, iodination at the 6-position can be achieved via electrophilic substitution using iodine monochloride (ICl) in a polar aprotic solvent like dichloromethane, with yields dependent on temperature control (0–5°C) . Benzyloxy groups are typically introduced via nucleophilic substitution or Mitsunobu reactions. For instance, describes oxidative ring closure using sodium hypochlorite in ethanol (room temperature, 3 hours) to form triazolopyridine derivatives, achieving 73% yield. Optimizing stoichiometry, solvent choice (e.g., ethanol for greener synthesis), and reaction time is critical to minimizing side products .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Combined analytical techniques are essential:

  • NMR Spectroscopy : Confirm substitution patterns (e.g., benzyloxy groups at positions 2 and 3, methoxy at 4-position) via 1H^1H and 13C^{13}C chemical shifts.
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular weight (e.g., calculated for C20_{20}H17_{17}INO3_3: 454.03 g/mol).
  • HPLC-PDA : Assess purity (>95% recommended for biological studies), with C18 columns and acetonitrile/water gradients .
    highlights the importance of post-synthesis purification via alumina plugs or column chromatography to remove unreacted intermediates .

Q. What safety protocols are critical when handling iodinated pyridine derivatives?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact with corrosive or toxic reagents (e.g., iodine derivatives) .
  • Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks (H315/H319 hazards) .
  • Waste Disposal : Iodinated byproducts require segregation and disposal as hazardous waste (P501 guidelines) .

Advanced Research Questions

Q. How can researchers resolve contradictions in regioselectivity data during functionalization of the pyridine core?

Methodological Answer: Regioselectivity conflicts (e.g., iodination at position 6 vs. 4) may arise from competing electronic and steric effects. To address this:

  • Computational Modeling : Use DFT calculations to predict electrophilic attack preferences based on charge distribution.
  • Directed Metalation : Employ directing groups (e.g., benzyloxy) to steer iodination to specific positions. demonstrates bromination control using propionamide derivatives, which can be adapted for iodine .
  • Isotopic Labeling : Track reaction pathways via 13C^{13}C-labeled intermediates to confirm mechanistic hypotheses .

Q. What strategies optimize oxidative ring-closure reactions for pyridine-based heterocycles, and how do solvent/oxidant choices impact sustainability?

Methodological Answer: Green chemistry principles favor sodium hypochlorite (NaOCl) over toxic oxidants like Cr(VI) or DDQ. shows NaOCl in ethanol achieves 73% yield for triazolopyridines while reducing environmental impact . Key parameters:

  • Solvent Polarity : Ethanol enhances solubility of hydrazine intermediates.
  • Oxidant Concentration : Excess NaOCl (>2 equiv.) may overoxidize; monitor via TLC.
  • Temperature : Room temperature minimizes energy use while maintaining reaction efficiency.

Q. How can researchers address discrepancies in spectroscopic data between synthetic batches?

Methodological Answer: Batch-to-batch variability often stems from:

  • Residual Solvents : Use 1H^1H NMR to detect traces of dichloromethane or ethanol (δ 1.2–5.3 ppm).
  • Prototropic Tautomerism : For pyridine derivatives, pH-dependent shifts in 13C^{13}C NMR can indicate tautomeric impurities. Adjust deuterated solvent (e.g., DMSO-d6_6 vs. CDCl3_3) to stabilize the desired form .
  • Crystallinity Differences : XRPD analysis identifies polymorphic variations affecting melting points and solubility .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Benzyloxy-6-iodo-2-(4-methoxybenzyloxy)pyridine
Reactant of Route 2
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3-Benzyloxy-6-iodo-2-(4-methoxybenzyloxy)pyridine

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